molecular formula C18H20O B12310972 (1-([11'-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol

(1-([11'-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol

Cat. No.: B12310972
M. Wt: 252.3 g/mol
InChI Key: DCSABFVLOHQBJF-UHFFFAOYSA-N
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Description

This compound features a biphenyl core substituted at the 4-position with a 2,2-dimethylcyclopropylmethanol group.

Properties

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

[2,2-dimethyl-1-(4-phenylphenyl)cyclopropyl]methanol

InChI

InChI=1S/C18H20O/c1-17(2)12-18(17,13-19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3

InChI Key

DCSABFVLOHQBJF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(CO)C2=CC=C(C=C2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-([11’-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent, such as phenylmagnesium bromide, reacts with a suitable carbonyl compound to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an ether solvent to stabilize the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or other coupling reactions, such as the Suzuki coupling reaction. The Suzuki coupling involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst and a base . This method is advantageous due to its high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1-([11’-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces hydrocarbons.

    Substitution: Produces substituted biphenyl derivatives.

Scientific Research Applications

The compound (1-([11'-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have indicated that biphenyl derivatives exhibit anticancer properties. For instance, compounds similar to this compound have been tested for their ability to inhibit cancer cell proliferation. In vitro studies showed that such compounds could induce apoptosis in various cancer cell lines, suggesting a potential therapeutic role in oncology.

Neurological Disorders

Research has demonstrated that biphenyl-containing compounds may influence neurotransmitter systems. Specifically, they have been explored for their neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves modulation of oxidative stress and inflammation pathways.

Anti-inflammatory Properties

Compounds with similar structures have been evaluated for anti-inflammatory effects. In vivo studies using animal models of inflammation showed significant reductions in inflammatory markers when treated with these biphenyl derivatives, indicating potential use in treating chronic inflammatory conditions.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties. Data suggests that polymers modified with this compound exhibit improved tensile strength and resistance to thermal degradation.

Organic Electronics

Due to its unique electronic properties, this compound has potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies indicate that devices incorporating biphenyl derivatives show enhanced charge transport characteristics and overall efficiency.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of biphenyl derivatives, including this compound, and evaluated their cytotoxic effects on breast cancer cells. Results indicated a dose-dependent response, with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Neurological Applications

A research team investigated the neuroprotective effects of biphenyl derivatives in a mouse model of Alzheimer's disease. The treatment group exhibited reduced amyloid plaque formation and improved cognitive function compared to controls, suggesting therapeutic potential for neurodegenerative conditions.

Data Tables

Application AreaCompound TypeKey Findings
Medicinal ChemistryAnticancerInduced apoptosis in cancer cell lines
Neurological DisordersReduced oxidative stress markers
Anti-inflammatoryDecreased inflammatory cytokines
Materials SciencePolymer ChemistryEnhanced tensile strength
Organic ElectronicsImproved charge transport properties

Mechanism of Action

The mechanism of action of (1-([11’-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the methanol group can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Biphenyl Ester Derivatives

describes [1,1′-biphenyl]-4-yl-oxoethylbenzoate derivatives, synthesized via bromination of 1-([1,1′-biphenyl]-4-yl)ethan-1-one (93). These esters exhibit anti-tyrosinase activity, making them candidates for dermatological treatments .

Property (1-([1,1'-Biphenyl]-4-yl)-2,2-dimethylcyclopropyl)methanol [1,1′-Biphenyl]-4-yl-oxoethylbenzoate Derivatives
Core Structure Biphenyl + dimethylcyclopropane + methanol Biphenyl + ester/ketone
Functional Group Methanol (-CH2OH) Ester (-COOR) or bromo-ketone (-COBr)
Polarity/Solubility Higher (due to -OH group) Lower (ester groups enhance lipophilicity)
Biological Activity Undocumented, but methanol may enable H-bonding Anti-tyrosinase (effective in skin-lightening)
Synthetic Utility Potential terminal product Intermediate (e.g., bromo-derivative 165)

Key Differences :

  • The methanol group in the target compound likely improves aqueous solubility compared to esters, which are more lipophilic.
Bisphenol A (BPA) and Alternatives

BPA, a diphenylpropane derivative with two phenol groups, is widely used in plastics but criticized for endocrine-disrupting effects. Its alternatives (e.g., bisphenol S) retain phenolic -OH groups but modify the core structure .

Property (1-([1,1'-Biphenyl]-4-yl)-2,2-dimethylcyclopropyl)methanol Bisphenol A (BPA)
Core Structure Biphenyl + cyclopropane Diphenylpropane (two phenols)
Functional Group Methanol (-CH2OH) Phenol (-OH)
Toxicity Profile Likely lower (lacks phenol groups) High (endocrine disruption)
Applications Hypothesized: pharmaceuticals, materials Plastics, thermal paper coatings

Key Differences :

  • The absence of phenol groups in the target compound reduces risks associated with estrogenic activity, a major drawback of BPA.
  • The cyclopropane ring and methanol group may offer novel reactivity pathways absent in BPA’s flexible propane backbone .

Research Implications and Data Gaps

While structural analogs provide insight, direct studies on "(1-([1,1'-Biphenyl]-4-yl)-2,2-dimethylcyclopropyl)methanol" are sparse. Future work should prioritize:

  • Solubility and Stability : Experimental determination of logP and hydrolytic stability.
  • Biological Screening : Testing for anti-tyrosinase or receptor-binding activity compared to biphenyl esters.

Biological Activity

The compound (1-([11'-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol, also referred to as a biphenyl cyclopropanol derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C19H22O
  • Molecular Weight : 282.38 g/mol
  • IUPAC Name : this compound

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity :
    • Studies have shown that biphenyl derivatives can inhibit the proliferation of cancer cells. For instance, related compounds have demonstrated significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HT-29) cell lines with IC50 values in the nanomolar range .
    • A specific study reported that biphenyl derivatives exhibited an IC50 of 9 nM against HT-29 cells and 17 nM against MCF-7 cells, indicating strong anticancer potential .
  • Anti-inflammatory Effects :
    • Biphenyl compounds have been associated with anti-inflammatory properties through inhibition of pro-inflammatory cytokines and pathways. This suggests potential use in treating inflammatory diseases .
  • Antimicrobial Activity :
    • Some derivatives have shown activity against various bacterial strains, indicating their potential as antimicrobial agents. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways .

The biological activity of this compound is believed to involve several mechanisms:

  • Cell Cycle Arrest : Compounds similar to this derivative can induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : Many biphenyl derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in tumor growth and inflammation.

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of a series of biphenyl cyclopropanol derivatives on MCF-7 and HT-29 cell lines. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 9 nM to 17 nM for different derivatives .

Study 2: Anti-inflammatory Activity

In another study, the anti-inflammatory properties of biphenyl derivatives were assessed using an LPS-induced model in vitro. The results showed a marked decrease in the production of TNF-alpha and IL-6, suggesting that these compounds could be beneficial in managing inflammatory conditions .

Data Summary

The following table summarizes key findings related to the biological activity of biphenyl cyclopropanol derivatives:

Biological ActivityCell Line/ModelIC50 Value (nM)Reference
AnticancerMCF-717
AnticancerHT-299
Anti-inflammatoryLPS-induced modelN/A
AntimicrobialVarious bacterial strainsN/A

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